Benzyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate
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Overview
Description
Benzyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate is a synthetic compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a polyether chain with multiple oxygen atoms and an amino group. This compound is primarily used in research and industrial applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate typically involves the reaction of benzyl chloroformate with a polyether amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Benzyl chloroformate and polyether amine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C.
Procedure: The benzyl chloroformate is added dropwise to a solution of the polyether amine in an appropriate solvent, such as dichloromethane. The reaction mixture is stirred for several hours to ensure complete conversion.
Purification: The product is purified by column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as automated synthesis and high-throughput screening may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
Benzyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biological processes and as a tool for probing molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various biochemical pathways. The polyether chain allows for flexibility and enhances the compound’s ability to interact with multiple targets .
Comparison with Similar Compounds
Similar Compounds
Benzyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate: Similar structure but with a hydroxyl group instead of an amino group.
tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate: Similar structure but with a tert-butyl group instead of a benzyl group.
Uniqueness
Benzyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the benzyl group enhances its stability and allows for versatile applications in various fields .
Properties
IUPAC Name |
benzyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O6/c19-6-8-22-10-12-24-14-15-25-13-11-23-9-7-20-18(21)26-16-17-4-2-1-3-5-17/h1-5H,6-16,19H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYGZFURGHNADC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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